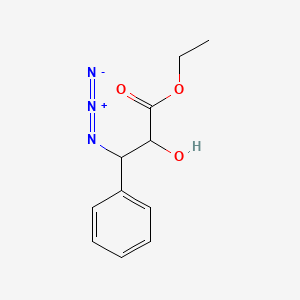

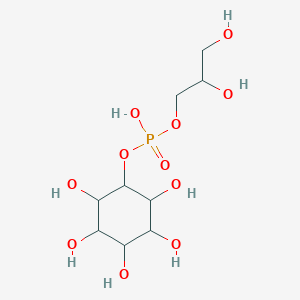

Ethyl 3-azido-2-hydroxy-3-phenylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

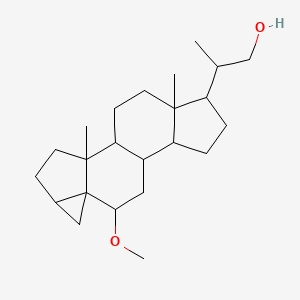

3-アジド-2-ヒドロキシプロピオン酸エチル: は、分子式 C11H13N3O3 、分子量 235.24 g/mol の有機化合物です . この化合物は主にプロテオミクス研究に使用されており、アジド基、ヒドロキシ基、エステル基を含む独自の化学構造で知られています .

製法

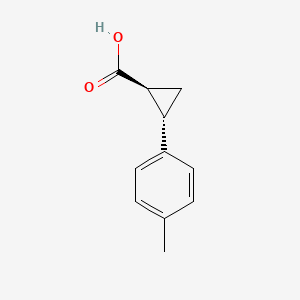

合成経路と反応条件: 3-アジド-2-ヒドロキシプロピオン酸エチルは、(2R,3R)-3-フェニル-2-オキシランカルボン酸エチル から合成することができます . 合成には、低温 (-30°C) でアジド酢酸エチルとアリールアルデヒドを反応させて、中間体である2-アジド-3-ヒドロキシ-3-アリールプロピオン酸エチルを生成することが含まれます . この中間体は、塩化チオニルやピリジンなどの試薬を使用して、目的の生成物に変換することができます .

工業生産方法: 3-アジド-2-ヒドロキシプロピオン酸エチルの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチでは、実験室合成と同様の原理を使用して、収率と純度を最適化しながら大規模合成を行います。

化学反応解析

反応の種類:

一般的な試薬と条件:

主な生成物:

置換: アルキルアジド。

還元: 第一級アミン。

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-Azido-2-hydroxy-propionate can be synthesized from 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester, (2R,3R)- . The synthesis involves the reaction of ethyl azidoacetate with arylaldehyde at low temperatures (-30°C) to form the intermediate ethyl 2-azido-3-hydroxy-3-aryl-propionate . This intermediate can then be converted to the desired product using reagents such as thionyl chloride and pyridine .

Industrial Production Methods: While specific industrial production methods for Ethyl 3-Azido-2-hydroxy-propionate are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions:

Reduction Reactions: The azido group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Major Products:

Substitution: Alkyl azides.

Reduction: Primary amines.

科学的研究の応用

3-アジド-2-ヒドロキシプロピオン酸エチルは、プロテオミクス研究 において広く使用されています . 独自の構造により、さまざまな生物活性化合物の合成におけるビルディングブロックとして機能します. また、抗ウイルス、抗炎症、抗がん特性など、重要な生物活性を有するインドール誘導体の合成にも使用されています .

作用機序

3-アジド-2-ヒドロキシプロピオン酸エチル中のアジド基は、求核置換や還元などのさまざまな化学反応に関与することができる、非常に反応性の高い基です . ヒドロキシ基は水素結合にも関与することができ、化合物の反応性と他の分子との相互作用に影響を与えます. エステル基は、化合物を有機溶媒に溶けやすくし、さまざまな化学反応における使用を容易にします。

類似化合物の比較

類似化合物:

独自性: 3-アジド-2-ヒドロキシプロピオン酸エチルは、アジド基、ヒドロキシ基、エステル基を組み合わせた独自の構造を持つため、独特の反応性プロファイルを示します. このため、複雑な有機分子の合成や生物活性化合物の合成に特に役立ちます .

類似化合物との比較

Uniqueness: Ethyl 3-Azido-2-hydroxy-propionate is unique due to its combination of an azido group, a hydroxy group, and an ester group, which provides it with a distinct reactivity profile. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .

特性

IUPAC Name |

ethyl 3-azido-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHNEGAITVTIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)

![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)

![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)

![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)